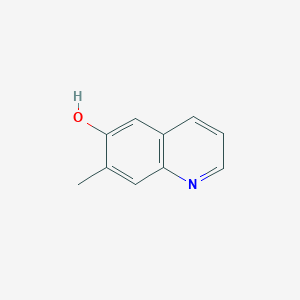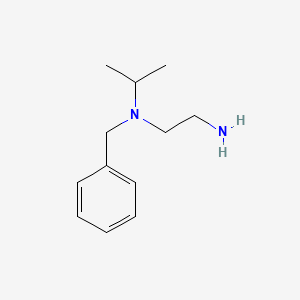
7-Methylquinolin-6-ol
Vue d'ensemble
Description
7-Methylquinolin-6-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a hydroxyl group at the 6th position and a methyl group at the 7th position on the quinoline ring gives this compound its unique chemical properties.
Mécanisme D'action
Target of Action
Quinoline derivatives, which 7-methylquinolin-6-ol is a part of, have been known to exhibit a broad range of biological activities . They are often used in the synthesis of natural products and drug design .
Mode of Action
Quinoline derivatives have been reported to possess antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties . The interaction of these compounds with their targets often results in the inhibition or activation of certain biochemical pathways, leading to their therapeutic effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide array of cellular responses including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis .
Pharmacokinetics
The physicochemical properties of quinoline derivatives, such as their molecular weight and structure, can influence their pharmacokinetic properties .
Result of Action
Quinoline derivatives have been reported to exhibit a variety of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . .
Analyse Biochimique
Biochemical Properties
Quinoline derivatives, to which 7-Methylquinolin-6-ol belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the quinoline derivative and the biomolecule it interacts with .
Cellular Effects
Quinoline derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde derivatives react with ketones under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
7-Methylquinolin-6-ol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar structure but without the methyl and hydroxyl groups.
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with different biological activities.
7-Chloroquinoline: A halogenated derivative with distinct chemical properties.
Uniqueness: 7-Methylquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propriétés
IUPAC Name |
7-methylquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADETFICOBYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)benzoic acid](/img/structure/B3157060.png)
![2-Bromo-5-fluoro-[1-(methoxymethoxy)methyl]benzene](/img/structure/B3157062.png)

![4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3157079.png)
![Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3157080.png)


![trisodium;3-[(2S,3S)-18-carboxy-20-(carboxylatomethyl)-8-ethenyl-13-ethyl-3,7,17-trimethyl-12-(oxidomethylidene)-3,21-dihydro-2H-porphyrin-2-yl]propanoate](/img/structure/B3157106.png)

